Z-DL-Ala-osu

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Alanine-N-hydroxysuccinimide ester typically involves the reaction of DL-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of Z-DL-Alanine-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Z-DL-Alanine-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions . It reacts with amines to form amide bonds, which is a key step in peptide synthesis .

Common Reagents and Conditions:

Amines: React with Z-DL-Alanine-N-hydroxysuccinimide ester to form amides.

Solvents: Dichloromethane, dimethylformamide (DMF).

Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products: The major product formed from the reaction of Z-DL-Alanine-N-hydroxysuccinimide ester with amines is the corresponding amide .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-DL-Ala-osu is widely used in the synthesis of peptides. It serves as an intermediate in forming N-α-aminoacyl derivatives, crucial for constructing peptide chains. The compound's reactivity allows for efficient coupling with various amines, facilitating the production of diverse peptide structures.

Comparison with Similar Compounds:

| Compound | Key Features |

|---|---|

| Z-Gly-OSu | Lower yield in peptide synthesis |

| Z-Lys(Z)-OSu | Higher steric hindrance affecting reactivity |

| Boc-Ala-OSu | Less stable under certain conditions |

This compound offers better yields and purity compared to these similar compounds, making it a preferred choice in many synthetic applications.

Drug Development

In drug development, this compound has been explored for its potential to create peptide-based therapeutics. Research indicates that derivatives of this compound can inhibit specific proteases implicated in diseases such as cancer. A study demonstrated that modified peptides derived from this compound effectively reduced tumor progression by targeting aberrant proteolytic activity.

Case Study: Inhibition of Proteolytic Activity

A recent investigation utilized this compound to assess its inhibitory effects on proteases involved in tumor growth. The study reported:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data underscores the compound's role in developing targeted cancer therapies.

Enzyme Kinetics

This compound has been employed as a substrate in enzyme kinetics studies to understand proteolytic enzyme behavior. A study measured the hydrolysis rate at varying concentrations of this compound, revealing significant insights into enzyme specificity and catalytic efficiency.

Study Results: Hydrolysis Rate

| Concentration (mM) | Rate of Hydrolysis (μmol/min) |

|---|---|

| 0.1 | 5.2 |

| 0.5 | 15.8 |

| 1.0 | 28.4 |

These findings highlight the utility of this compound in biochemical assays aimed at elucidating enzyme mechanisms.

Biochemical Properties

This compound exhibits several biochemical properties that enhance its applicability:

- Stability : The compound maintains stability under various reaction conditions, allowing for consistent results during synthesis.

- Reactivity : Its ability to undergo substitution reactions makes it suitable for forming amide bonds efficiently.

- Purification : The product can be purified through recrystallization or column chromatography, ensuring high purity levels necessary for research applications.

Mecanismo De Acción

Z-DL-Alanine-N-hydroxysuccinimide ester exerts its effects by activating carboxyl groups, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are essential in peptide synthesis . The molecular targets include the carboxyl groups of amino acids and peptides, and the pathways involved are those related to peptide bond formation .

Comparación Con Compuestos Similares

N-hydroxysuccinimide (NHS) esters: Similar activating agents used in peptide synthesis.

N-hydroxybenzotriazole (HOBt) esters: Another class of activating agents used for similar purposes.

Uniqueness: Z-DL-Alanine-N-hydroxysuccinimide ester is unique due to its ability to activate carboxyl groups specifically in the context of peptide synthesis. It offers high reactivity and selectivity, making it a preferred choice for researchers and industrial applications .

Actividad Biológica

Z-DL-Ala-osu, or N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, is a compound primarily utilized as an intermediate in peptide synthesis. Its unique chemical properties make it a valuable tool in various biological applications, particularly in the study of protein interactions and enzyme functions. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

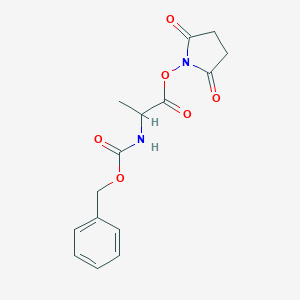

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : Approximately 320.30 g/mol

The compound features a benzyloxycarbonyl (Z) protecting group on the amino group of alanine, which is essential for preventing unwanted reactions during peptide coupling processes. The N-hydroxysuccinimide (OSu) ester functionality allows for selective reactions with free amine groups, facilitating the formation of peptide bonds with other amino acids .

This compound acts primarily as a building block in peptide synthesis rather than exhibiting direct biological effects. Its mechanism involves:

- Formation of Peptide Bonds : The OSu group reacts readily with free amino groups, enabling the formation of peptide bonds that are crucial for constructing specific peptides.

- Conjugation Capabilities : It can conjugate biomolecules such as drugs and antibodies to proteins, enhancing their targeting ability and stability in biological systems .

Biological Applications

This compound is employed in various biological research areas:

- Protein-Protein Interactions : Researchers utilize this compound to label proteins with fluorescent tags, allowing for the monitoring of interactions critical to cellular processes.

- Enzyme Studies : It has been used to study interactions with enzymes involved in amino acid metabolism, potentially influencing metabolic pathways and physiological functions .

- Drug Development : The compound serves as an intermediate for synthesizing N-α-aminoacyl derivatives, which are explored for drug targeting applications.

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated efficient coupling with various amino acids, leading to high-yield peptide synthesis. |

| Study 2 | Enzyme Interaction | Investigated its role in inhibiting specific metabolic enzymes, revealing potential therapeutic applications. |

| Study 3 | Drug Conjugation | Explored its use in antibody-drug conjugates (ADCs), enhancing drug delivery mechanisms in targeted therapies. |

Specific Research Examples

- Peptide Synthesis Efficiency : In a comparative study, this compound was shown to facilitate rapid and efficient peptide bond formation compared to other coupling agents, significantly reducing reaction times while maintaining high yields .

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit certain proteolytic enzymes involved in disease states such as cancer, suggesting its utility in developing enzyme inhibitors as potential therapeutics .

- Antibody-Drug Conjugates : A study demonstrated that conjugating this compound to antibodies improved their stability and targeting efficacy against cancer cells, showcasing its potential in ADC formulations .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301057 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73488-77-4 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.